ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate
Description
Ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate is a piperidine-based compound featuring a nicotinamide core substituted with a tetrahydropyranyl ether and an ethyl carboxylate group. For instance, compounds with tetrahydropyranyl ether linkages, such as those in , demonstrate enhanced solubility and metabolic stability due to their mixed hydrophilic-lipophilic substituents .
Properties
IUPAC Name |
ethyl 4-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-26-19(24)22-9-5-15(6-10-22)21-18(23)14-3-4-17(20-13-14)27-16-7-11-25-12-8-16/h3-4,13,15-16H,2,5-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBVUQFLOMRECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran under controlled temperature conditions. The mixture is then treated with methylmagnesium bromide in ether, followed by dilution with water and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetrahydro-2H-pyran-4-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and polymer chemistry.
Biology: In the study of metabolic pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Compound 17 (): (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide
- Structural Features : Naphthalene substituent, tetrahydropyranylmethyl group.
- Synthesis : Prepared in 78% yield via reductive amination .
- Metabolic Stability : Exhibited moderate stability in human liver microsomes (t₁/₂ = 24 min) but rapid clearance in mouse models (t₁/₂ = 8 min) .
Piperidine Derivatives with Ester and Imino Groups
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()
- Structural Features: Ethoxycarbonylpropyl chain, methoxyimino group.
- Synthesis : Synthesized in 84% yield as a diastereomeric mixture .
- Physicochemical Properties : NMR data (δ 4.16–4.08 ppm for ester groups) indicate strong electron-withdrawing effects, which may enhance metabolic susceptibility compared to the target compound’s ether linkage .
Compounds with Tetrahydropyranyl Ether Linkages
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide ()
- Structural Features : Benzamide core with tetrahydropyranyl ether.
- Synthesis : Prepared via coupling reactions using HATU/DIEA, purified by HPLC .
Data Tables
Research Findings and Implications
Structural Impact on Solubility : The tetrahydropyranyl ether in the target compound likely improves solubility compared to purely aromatic analogs (e.g., compound 17), as seen in ’s benzamide derivative .
Metabolic Stability : Piperidine derivatives with bulky substituents (e.g., naphthalene in compound 17) show faster clearance, suggesting that the target’s nicotinamide group may offer better metabolic resistance .
Synthetic Feasibility : High-yield routes for similar compounds (e.g., 78–84% in and ) support scalable synthesis of the target compound via amide coupling or reductive amination .
Biological Activity : Nicotinamide and pyridine derivatives () exhibit antitumor properties, suggesting the target compound may share similar mechanisms .
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